molecular formula C12H13N3O3 B577225 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 10364-70-2

5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B577225
CAS RN: 10364-70-2
M. Wt: 247.254
InChI Key: IGMYZGXSTXQVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . In this case, the ring structure contains carbon, nitrogen, and oxygen atoms.


Molecular Structure Analysis

The molecular structure of a compound like “5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” would contain a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and an oxygen atom . The exact structure would depend on the specific arrangement of these atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving “5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” would depend on its specific molecular structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” would depend on its specific molecular structure . These properties could include its molecular weight, solubility, melting point, and boiling point.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized and evaluated for antitumor activity towards a panel of cell lines, demonstrating significant potency in vitro (Maftei et al., 2013).

Antimicrobial Applications

  • S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol were synthesized and exhibited significant antibacterial activity against a range of gram-positive and gram-negative bacteria (Aziz‐ur‐Rehman et al., 2013).

Corrosion Inhibition

  • Studies on the inhibitive effect of substituted oxadiazoles on the corrosion of mild steel in HCl medium revealed that certain derivatives can significantly suppress corrosion, suggesting their potential as corrosion inhibitors (Lagrenée et al., 2001).

Central Nervous System (CNS) Depressant Activity

  • Substituted diphenyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for their potential CNS depressant activities, showing promise in antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity (Singh et al., 2012).

Enzyme Inhibition

  • 2,5 Disubstituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and enzyme inhibition activities, highlighting their potential as therapeutic agents (Jafari et al., 2017).

Mechanism of Action

The mechanism of action of a compound like “5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” would depend on its specific molecular structure and the biological system in which it is used .

Safety and Hazards

The safety and hazards associated with a compound like “5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” would depend on its specific molecular structure and how it is used . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on a compound like “5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” would depend on the results of initial studies on its properties and potential applications . If the compound shows promising properties, it could be further studied for potential uses in various fields.

properties

IUPAC Name

5-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-3-4-11-13-12(14-18-11)9-5-7-10(8-6-9)15(16)17/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMYZGXSTXQVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674500
Record name 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10364-70-2
Record name 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.